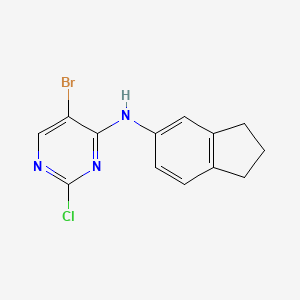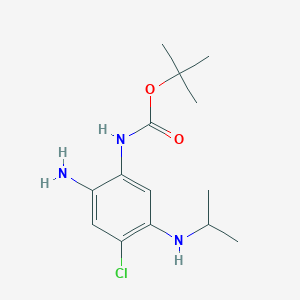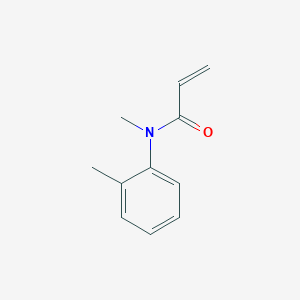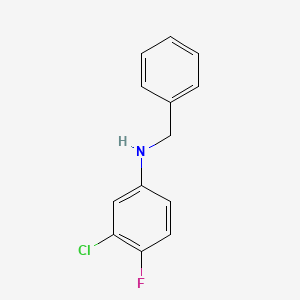
methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate
概要
説明
Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring substituted with a triazole moiety and a carboxylate ester group, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.
Esterification: The carboxylate ester group is typically introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the Huisgen cycloaddition and employing efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amine-substituted derivatives.
科学的研究の応用
Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The triazole moiety can coordinate with metal ions, making it useful in enzyme inhibition studies. The compound can also interact with nucleic acids and proteins, affecting their function and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinonitrile: Similar structure but with a nitrile group instead of a carboxylate ester.
3-(2H-1,2,3-Triazol-2-yl)pyridine: Lacks the methyl and ester groups, making it less complex.
Methyl 3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate: Similar but without the additional methyl group on the pyridine ring.
Uniqueness
Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate is unique due to its combination of a triazole ring, a pyridine ring, and a carboxylate ester group. This combination provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C10H10N4O2 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-7-3-4-8(14-11-5-6-12-14)9(13-7)10(15)16-2/h3-6H,1-2H3 |
InChIキー |
NUZZXNSRIHUVIS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)N2N=CC=N2)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
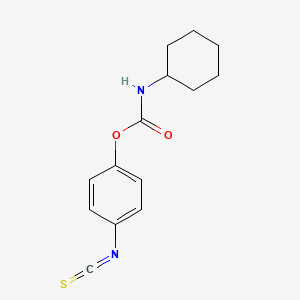
![2-(Benzenesulfonyl)-3-[4-(bromomethyl)phenyl]prop-2-enenitrile](/img/structure/B8454315.png)

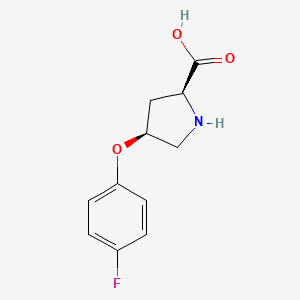
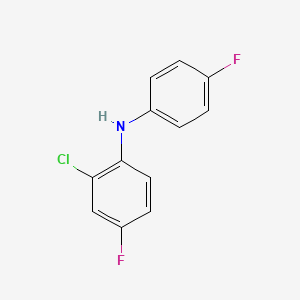
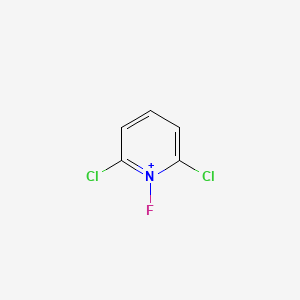
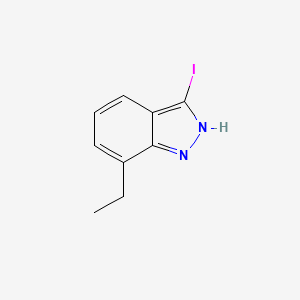
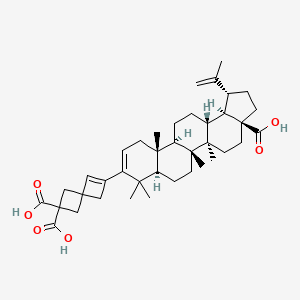

![2-chloro-N-ethyl-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8454362.png)
